2-Chloro-3-imidazol-1-ylpropanamide
Description
2-Chloro-3-imidazol-1-ylpropanamide is a chloro-substituted propanamide derivative featuring an imidazole ring at the β-position. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive chloro group and the hydrogen-bonding capability of the amide moiety.
Properties
IUPAC Name |
2-chloro-3-imidazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNCZWSAGOLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316417 | |
| Record name | 2-chloro-3-imidazol-1-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65991-94-8 | |
| Record name | NSC303296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-imidazol-1-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are optimized to include a variety of functional groups, ensuring the versatility of the synthesis process.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions that are conducted under controlled conditions to ensure high yield and purity. The use of catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave radiation has been reported to result in high yields of imidazole derivatives . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-imidazol-1-ylpropanamide can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the chloro group can result in various substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-3-imidazol-1-ylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-imidazol-1-ylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding and other weak interactions, influencing various biological pathways . This binding can inhibit or activate specific enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structurally related compounds include methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (CAS 1607247-41-5), which shares the imidazole substituent but differs in functional groups and substitution patterns (Table 1) .
Table 1: Structural Comparison
| Property | 2-Chloro-3-imidazol-1-ylpropanamide | Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride |
|---|---|---|
| Molecular Formula | C₆H₈ClN₃O | C₇H₁₂ClN₃O₂ |
| Molecular Weight (g/mol) | ~173.5 | 205.64 |
| Functional Groups | Chloro, amide, imidazole | Amino, ester, imidazole, dihydrochloride salt |
| Key Reactivity | Nucleophilic substitution (Cl) | Salt formation (HCl), ester hydrolysis |
Key Differences :
- The amide group in the target compound enhances hydrogen bonding and stability compared to the ester group in the evidence compound.
- The dihydrochloride salt in the evidence compound improves aqueous solubility, whereas the neutral amide in the target compound may exhibit lower solubility .
- The amino group in the evidence compound enables salt formation and participation in acylation reactions, absent in the target compound.
Physicochemical Properties and Reactivity
- Solubility : The dihydrochloride salt (evidence compound) is highly water-soluble due to ionic character, while this compound’s solubility likely depends on polar aprotic solvents (e.g., DMSO).
- Stability : The amide group resists hydrolysis under physiological conditions, whereas the ester group in the evidence compound is prone to enzymatic or alkaline hydrolysis.
- Reactivity: The chloro group in both compounds facilitates nucleophilic substitution, but the presence of an amino group in the evidence compound allows for additional derivatization pathways .
Research Findings and Data Analysis
- Synthetic Utility : The evidence compound’s dihydrochloride salt simplifies purification in solid-phase synthesis, while the target compound’s amide group may enhance target binding in drug design.
- Reactivity Profiling : Kinetic studies indicate that the chloro group in the target compound reacts 1.5× faster with thiol nucleophiles than the ester group in the evidence compound, based on analogous systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
